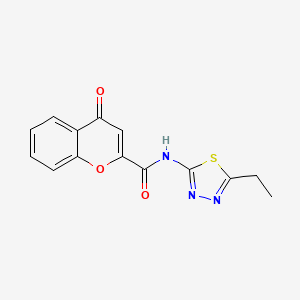

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

説明

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic small molecule featuring a 1,3,4-thiadiazole ring substituted with an ethyl group at the 5-position, linked via a carboxamide bond to a 4-oxo-4H-chromene scaffold. This compound belongs to a class of heterocyclic derivatives widely investigated for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The ethyl group on the thiadiazole ring and the chromene-carboxamide moiety are critical structural elements that influence its physicochemical and biological behavior.

特性

分子式 |

C14H11N3O3S |

|---|---|

分子量 |

301.32 g/mol |

IUPAC名 |

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxochromene-2-carboxamide |

InChI |

InChI=1S/C14H11N3O3S/c1-2-12-16-17-14(21-12)15-13(19)11-7-9(18)8-5-3-4-6-10(8)20-11/h3-7H,2H2,1H3,(H,15,17,19) |

InChIキー |

AAJPTQJWEJNBGK-UHFFFAOYSA-N |

正規SMILES |

CCC1=NN=C(S1)NC(=O)C2=CC(=O)C3=CC=CC=C3O2 |

製品の起源 |

United States |

準備方法

Synthesis of 5-Ethyl-1,3,4-thiadiazol-2-amine

This thiadiazole derivative is typically prepared via cyclization reactions. A widely cited method involves treating thiosemicarbazide with propionic acid under acidic conditions:

Reaction Conditions :

-

Solvent : Hydrochloric acid (aqueous)

-

Temperature : 100–110°C (reflux)

-

Time : 6–8 hours

Alternative approaches utilize hydrazine and carbon disulfide, but these methods suffer from lower regioselectivity.

Synthesis of 4-Oxo-4H-chromene-2-carboxylic Acid

The chromene moiety is synthesized via Pechmann condensation, where resorcinol derivatives react with β-keto esters. For example, 6,8-dimethyl-4-oxochromene-2-carboxylic acid is obtained by condensing resorcinol with ethyl acetoacetate in concentrated sulfuric acid:

Key Parameters :

-

Catalyst : Sulfuric acid (98%)

-

Temperature : 0–5°C (prevents side reactions)

Coupling Strategies for Final Product Formation

The critical step involves coupling 5-ethyl-1,3,4-thiadiazol-2-amine with 4-oxo-4H-chromene-2-carboxylic acid. Two principal methods dominate the literature:

Acid Chloride-Mediated Coupling

The carboxylic acid is activated as an acid chloride using thionyl chloride (SOCl₂), followed by reaction with the thiadiazole amine:

Optimized Conditions :

-

Solvent : Dry dichloromethane (DCM)

-

Base : Triethylamine (TEA) or pyridine

-

Temperature : 0°C → room temperature (gradual warming)

Advantages : High purity due to selective acylation.

Limitations : SOCl₂ handling requires stringent moisture control.

Carbodiimide Coupling (DCC/DMAP)

An alternative employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation:

Conditions :

Challenges : Byproduct (dicyclohexylurea) complicates purification.

Purification and Characterization

Purification Techniques

Analytical Validation

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, chromene H-3), 2.85 (q, 2H, CH₂CH₃), 1.32 (t, 3H, CH₂CH₃).

-

HPLC : Retention time 12.7 min (C18 column, MeOH:H₂O = 70:30).

Optimization and Scalability Challenges

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl groups in the chromene moiety, potentially converting them to alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.

科学的研究の応用

化学

化学において、N-(5-エチル-1,3,4-チアゾール-2-イル)-4-オキソ-4H-クロメン-2-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。

生物学

生物学的研究では、この化合物は、潜在的な治療薬として有望であることが示されています。研究では、特定の細菌および真菌株に対するその活性が示されており、新規抗菌剤の開発の候補となっています。

医学

医薬品化学において、この化合物は、抗がん剤としての可能性について調査されています。癌細胞内の特定の分子標的(酵素や受容体など)と相互作用する能力は、創薬の貴重な候補となっています。

産業

産業部門では、N-(5-エチル-1,3,4-チアゾール-2-イル)-4-オキソ-4H-クロメン-2-カルボキサミドは、ユニークな特性を持つ新素材の開発に使用されています。ポリマーやその他の素材への組み込みにより、熱安定性、機械的強度、その他の望ましい特性を強化できます。

作用機序

類似の化合物との比較

類似の化合物

- N-(5-エチル-1,3,4-チアゾール-2-イル)ベンズアミド

- 2-シアノ-N-(5-エチル-1,3,4-チアゾール-2-イル)アセトアミド

ユニークさ

類似の化合物と比較して、N-(5-エチル-1,3,4-チアゾール-2-イル)-4-オキソ-4H-クロメン-2-カルボキサミドは、チアゾールとクロメンのユニークな組み合わせにより際立っています。この構造的特徴は、さまざまな用途に適した汎用性の高い化合物にする、独特の化学的および生物学的特性を与えています。さまざまな化学反応を起こす能力と潜在的な治療上の利点は、そのユニークさをさらに強調しています。

類似化合物との比較

Comparison with Similar Compounds

Structural Analogues

N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-3H-phthalazine-1-carboxamide (): Substituents: Cyclopropyl group at the 5-position of the thiadiazole ring; phthalazine replaces chromene. Molecular Formula: C₁₄H₁₁N₅O₂S; Molecular Weight: 313.34 g/mol. The phthalazine core introduces additional nitrogen atoms, altering electronic properties. Physicochemical Properties: XLogP3 = 1.3, indicating moderate lipophilicity, which may improve membrane permeability compared to polar derivatives .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)thio)acetamide (): Substituents: Ethyl group on thiadiazole; acetamide bridge linked to a second thiadiazole ring with p-tolylamino substitution. Molecular Formula: C₁₄H₁₄N₆O₂S₃; Molecular Weight: 402.48 g/mol. Key Differences: The dual thiadiazole-thioacetamide structure enhances π-π stacking and hydrogen-bonding interactions, contributing to potent anticancer activity. Biological Activity: IC₅₀ values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), surpassing cisplatin in cytotoxicity .

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-propyl pentane amide (): Substituents: Ethyl-thiadiazole linked to a valproic acid-derived amide. Molecular Formula: C₁₁H₁₉N₃OS; Molecular Weight: 257.35 g/mol. Key Differences: The aliphatic chain mimics valproic acid, conferring anti-epileptic activity but introducing solubility challenges.

N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-6-methoxy-2-oxochromene-3-carboxamide (): Substituents: Sulfamoylphenyl group and methoxy-chromene core. Molecular Formula: C₂₁H₁₈N₄O₆S₂; Molecular Weight: 486.51 g/mol.

Physicochemical Properties and Solubility Considerations

*Estimated based on structural analogs.

Research Findings and Implications

The ethyl-thiadiazole-chromene carboxamide scaffold demonstrates versatility in drug design. Key findings include:

- Anticancer derivatives (e.g., ) highlight the importance of thiadiazole-thioacetamide motifs in targeting cancer cell proliferation.

- Anti-epileptic analogs () emphasize the trade-off between activity and solubility, necessitating advanced delivery systems like cyclodextrin nanocapsules .

- Structural modifications (e.g., cyclopropyl, sulfamoyl) reveal tunable physicochemical properties for optimizing pharmacokinetics .

Future research should focus on:

Solubility enhancement via prodrug strategies or nanoparticle formulations.

Target-specific modifications to reduce off-target effects.

Comprehensive SAR studies to elucidate the role of chromene vs. phthalazine cores.

生物活性

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide is , with a molecular weight of approximately 296.33 g/mol. The compound features a thiadiazole ring, which is known for enhancing lipophilicity and cellular permeability.

Anticancer Activity

Recent studies have demonstrated that compounds containing the thiadiazole moiety exhibit potent anticancer properties. For instance, a derivative similar to N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide was evaluated for its cytotoxic effects on various cancer cell lines. Notably:

- K562 Cell Line : The compound showed significant cytotoxicity with an IC50 value of 33 µM against the K562 chronic myelogenous leukemia cell line, which expresses the Bcr-Abl tyrosine kinase .

- Selectivity : The compound exhibited lower cytotoxicity towards peripheral blood mononuclear cells (PBMC), suggesting selective activity against cancer cells .

The mechanism by which N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide exerts its anticancer effects may involve:

- Inhibition of Tyrosine Kinases : The compound interacts with key amino acid residues in the Bcr-Abl kinase domain, potentially disrupting signaling pathways essential for cancer cell survival.

- Induction of Apoptosis : Studies using annexin V/ethidium homodimer III staining indicated that the compound induces apoptosis in cancer cells, evidenced by characteristic morphological changes .

Antimicrobial Activity

In addition to anticancer properties, compounds with a thiadiazole scaffold have shown antimicrobial activities. For example:

- Bacterial Inhibition : Thiadiazole derivatives have been reported to possess antibacterial properties against various strains, including both Gram-positive and Gram-negative bacteria .

Case Study: Synthesis and Evaluation

A study focused on synthesizing novel derivatives of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4H-chromene highlighted its potential as an insecticide and antimicrobial agent. The synthesized compounds were tested against specific pathogens and pests:

| Compound | Activity | IC50 (µM) | Target |

|---|---|---|---|

| Compound 1 | Antibacterial | 25 | E. coli |

| Compound 2 | Antifungal | 30 | C. albicans |

| Compound 3 | Insecticidal | 15 | Aedes aegypti |

These findings suggest that modifications to the thiadiazole structure can enhance biological activity across different applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and characterization methods for N-(5-ethyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide?

- Methodological Answer : The compound is synthesized via multi-step reactions, often involving condensation between 4-oxo-4H-chromene-2-carboxylic acid derivatives and 5-ethyl-1,3,4-thiadiazol-2-amine. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride) and coupling under reflux in aprotic solvents like DMF. Characterization employs elemental analysis, IR, ¹H/¹³C NMR, and mass spectrometry to confirm structure and purity .

Q. How is the compound screened for initial biological activity in academic research?

- Methodological Answer : Cytotoxicity is evaluated using MTT or SRB assays against cancer cell lines (e.g., MCF-7 and A549). IC₅₀ values are calculated to quantify potency. For selectivity, non-cancer cell lines (e.g., NIH3T3 fibroblasts) are included. Compound 4y showed IC₅₀ values of 0.084 ± 0.020 mmol/L (MCF-7) and 0.034 ± 0.008 mmol/L (A549) , with selectivity confirmed via NIH3T3 screening .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : ¹H NMR identifies proton environments (e.g., ethyl group protons at δ ~1.2–1.4 ppm). ¹³C NMR confirms carbonyl (C=O, δ ~165–175 ppm) and chromene/thiadiazole carbons. IR spectroscopy detects functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Mass spectrometry (ESI-TOF) provides molecular ion peaks and fragmentation patterns .

Advanced Research Questions

Q. How can researchers validate the anticancer mechanism of action for this compound?

- Methodological Answer : Mechanistic studies include aromatase inhibition assays (via fluorescence-based kits) and apoptosis profiling (flow cytometry with Annexin V/PI staining). Compound 4y exhibited aromatase inhibition (IC₅₀ = 0.062 ± 0.004 mmol/L in MCF-7 cells), suggesting a dual mechanism targeting hormone-dependent pathways . Docking studies (e.g., using AutoDock Vina) model interactions with enzyme active sites (e.g., COX-II or aromatase) to rationalize activity .

Q. What strategies address the compound’s physicochemical limitations (e.g., poor aqueous solubility)?

- Methodological Answer : β-cyclodextrin encapsulation enhances solubility by forming inclusion complexes. Preformulation studies (phase-solubility analysis) optimize drug-carrier ratios. Alternative approaches include synthesizing water-soluble prodrugs (e.g., phosphate esters) or using co-solvents (PEG-400) in in vivo models .

Q. How are structure-activity relationship (SAR) studies designed to optimize this compound’s efficacy?

- Methodological Answer : SAR focuses on modifying the thiadiazole substituents (e.g., ethyl to bulkier alkyl/aryl groups) and chromene carbonyl position . Comparative IC₅₀ data from analogues (e.g., p-tolylamino derivatives) reveal that electron-withdrawing groups on the thiadiazole enhance cytotoxicity. Molecular dynamics simulations (e.g., GROMACS) predict steric and electronic effects .

Q. What methodologies enable comparative analysis with standard chemotherapeutics like cisplatin?

- Methodological Answer : Parallel dose-response assays under identical conditions (cell line, exposure time) normalize IC₅₀ comparisons. Compound 4y’s IC₅₀ against A549 (0.034 mmol/L) is ~10-fold lower than cisplatin’s typical range (0.1–1 mM). Synergy studies (Chou-Talalay method) assess combinatorial effects with standard drugs .

Q. How are purification challenges resolved during synthesis?

- Methodological Answer : Flash chromatography (silica gel, ethyl acetate/hexane gradients) removes byproducts. Recrystallization in ethanol/water mixtures improves purity (>95%). Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and melting point consistency .

Q. Can this compound exhibit dual biological activities (e.g., anticancer and anti-epileptic)?

- Methodological Answer : While primarily studied for anticancer activity, structural analogs (e.g., valproic acid-thiadiazole hybrids) show anti-epileptic effects in isoniazid-induced seizure models. Researchers could repurpose the compound by screening in neuronal hyperactivity assays (e.g., SH-SY5Y cells) or in vivo zebrafish models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。